4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine is a compound that features a piperidine ring substituted with a tert-butyl group and an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of tert-butyl-substituted imidazole with piperidine under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted imidazole or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, modulating their activity. The piperidine ring can interact with various receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP: An N-protected derivative of 4-anilinopiperidine.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Another tert-butyl-substituted piperidine derivative
Uniqueness
4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine is unique due to its combination of a tert-butyl group and an imidazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C13H23N3 |
---|---|
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
4-[(5-tert-butyl-1H-imidazol-2-yl)methyl]piperidine |
InChI |
InChI=1S/C13H23N3/c1-13(2,3)11-9-15-12(16-11)8-10-4-6-14-7-5-10/h9-10,14H,4-8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
REPWJQANIWXTGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN=C(N1)CC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.